molecular formula C24H33N3O2 B4261544 2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol

2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol

Cat. No. B4261544
M. Wt: 395.5 g/mol
InChI Key: MFVAXXHAGFZUGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenoxy)ethanol, commonly known as Prazosin, is a medication used to treat high blood pressure and symptoms of an enlarged prostate. Prazosin belongs to a class of drugs called alpha-blockers, which work by relaxing the blood vessels and improving blood flow. In addition to its clinical use, Prazosin has also been extensively studied for its potential applications in scientific research.

Mechanism of Action

Prazosin works by blocking the alpha-adrenergic receptors, which leads to relaxation of the blood vessels and improved blood flow. This mechanism of action has been studied extensively in both animal and human models.
Biochemical and Physiological Effects:
In addition to its effects on blood pressure and blood flow, Prazosin has also been studied for its effects on various physiological processes, including the immune system, the nervous system, and the cardiovascular system. For example, Prazosin has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Prazosin in scientific research is its specificity for alpha-adrenergic receptors. This allows researchers to investigate the role of these receptors in various physiological processes with a high degree of precision. However, one limitation of using Prazosin is that it can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving Prazosin. One area of interest is the use of Prazosin as a therapeutic agent for conditions such as post-traumatic stress disorder (PTSD) and anxiety disorders. Prazosin has been shown to be effective in reducing the symptoms of PTSD in both animal and human models, and further research is needed to fully understand its potential as a treatment for these conditions. Another area of interest is the development of more selective alpha-blockers that can target specific subtypes of alpha-adrenergic receptors, which could lead to more specific and effective treatments for various conditions.

Scientific Research Applications

Prazosin has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of Prazosin as a tool to investigate the role of alpha-adrenergic receptors in various physiological processes. Alpha-adrenergic receptors are a type of receptor found in the sympathetic nervous system, which regulates functions such as blood pressure, heart rate, and digestion.

properties

IUPAC Name

2-[2-[[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2/c28-17-18-29-24-11-5-4-7-21(24)19-25-12-6-10-23(20-25)27-15-13-26(14-16-27)22-8-2-1-3-9-22/h1-5,7-9,11,23,28H,6,10,12-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVAXXHAGFZUGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2OCCO)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.